molecular formula C17H14N4O5S2 B2790259 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 868976-74-3

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2790259
CAS No.: 868976-74-3
M. Wt: 418.44
InChI Key: UFYTUZXRABEHLR-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl group bearing a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety. The thiadiazole ring is further functionalized with a furan-2-carboxamide group. These motifs are common in pharmacologically active compounds, often influencing pharmacokinetics (e.g., solubility, metabolic stability) and target binding .

Properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S2/c22-14(18-10-3-4-11-13(8-10)26-7-6-25-11)9-27-17-21-20-16(28-17)19-15(23)12-2-1-5-24-12/h1-5,8H,6-7,9H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYTUZXRABEHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s unique architecture distinguishes it from analogs. Key structural comparisons include:

Compound Name / ID Core Structure Substituents / Functional Groups Key Differences
Target Compound 1,3,4-Thiadiazole Thioether-linked dihydrobenzodioxin-amide, furan-2-carboxamide Benzodioxin substituent enhances aromaticity and may improve π-π stacking with biological targets
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) 1,3,4-Thiadiazole Trichloroethyl, phenyl, acetamide Trichloroethyl group increases hydrophobicity; lacks furan or benzodioxin
CAS 923226-70-4 (N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide) Thiazole Thiazole core, methoxybenzyl, furan-2-carboxamide Thiazole vs. thiadiazole core alters ring strain and electronic properties
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP 1,4-Dihydropyridine Furan, thioether-linked 4-methoxyphenyl, cyano group Dihydropyridine core confers redox activity; lacks thiadiazole

Pharmacological Activities

  • Antimicrobial Activity : Thiadiazole derivatives (e.g., compound 4.1) exhibit activity against Gram-positive bacteria due to sulfur-mediated membrane disruption .
  • Antitumor Potential: Thiadiazoles with electron-withdrawing groups (e.g., trichloroethyl in 4.1) show cytotoxicity via kinase inhibition . The benzodioxin moiety in the target compound may enhance DNA intercalation.

Physicochemical Properties

Property Target Compound (Inferred) Compound 4.1 CAS 923226-70-4
Molecular Weight ~450–500 g/mol (estimated) 383.69 g/mol 371.4 g/mol
Solubility Moderate (polar groups vs. aromatic) Low (hydrophobic trichloroethyl) Moderate (methoxybenzyl enhances)
LogP (Lipophilicity) ~2.5–3.5 3.8 2.9

Computational and Analytical Insights

  • X-ray Data : Compound 4.1’s co-crystals revealed planar thiadiazole rings and intramolecular hydrogen bonding (N–H···O=C), stabilizing the structure . Similar interactions likely occur in the target compound.
  • IR/NMR Trends : Thiadiazole analogs show characteristic IR peaks at 1670–1649 cm⁻¹ (C=O stretch) and 1H NMR signals for NH protons at δ 7.5–10.5 ppm .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound integrates a 1,3,4-thiadiazole core linked to a furan-2-carboxamide group via a thioether bridge, with a 2,3-dihydrobenzo[b][1,4]dioxin moiety attached through an amide bond. The thiadiazole ring’s mesoionic character enhances electrophilic interactions, while the furan and dioxin groups contribute to polarity and π-π stacking potential. Structural confirmation requires crystallography or computational modeling to resolve electronic configurations and steric effects .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis involves multi-step protocols:

  • Step 1: Formation of the thiadiazole ring via cyclization of thiosemicarbazides under acidic conditions.
  • Step 2: Introduction of the thioether bridge using a mercaptoethyl intermediate.
  • Step 3: Coupling the dioxin-6-ylamine moiety via carbodiimide-mediated amidation. Critical parameters include solvent polarity (e.g., DMF for solubility) and temperature control (60–80°C) to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy: Confirms proton environments (e.g., thiadiazole C-H at δ 8.2–8.5 ppm).
  • IR Spectroscopy: Identifies amide C=O stretches (~1650 cm⁻¹) and thioether S-C (~680 cm⁻¹).
  • Mass Spectrometry: Validates molecular weight (e.g., ESI-MS m/z ~470 [M+H]⁺). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Discrepancies in reported IC₅₀ values (e.g., anticancer assays) may arise from:

  • Cell line variability: Use standardized panels (e.g., NCI-60) with matched culture conditions.
  • Assay interference: Validate results via orthogonal methods (e.g., flow cytometry vs. MTT).
  • Compound stability: Pre-screen for degradation in assay media (pH 7.4, 37°C) using LC-MS .

Q. What strategies optimize the compound’s bioavailability without compromising activity?

  • Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) on the furan carboxamide to enhance membrane permeability.
  • Nanoformulation: Encapsulate in PLGA nanoparticles to improve aqueous solubility and sustained release.
  • SAR studies: Modify the dioxin moiety’s substituents to balance logP (target 2–3) and polar surface area .

Q. How do computational methods aid in predicting target interactions?

  • Molecular docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), prioritizing residues with hydrogen-bonding potential (e.g., thiadiazole-N with Lys721).
  • MD simulations: Assess complex stability (50 ns trajectories) in explicit solvent to identify critical binding poses.
  • QSAR models: Corclude substituent effects on activity using descriptors like HOMO-LUMO gaps and Mulliken charges .

Q. What experimental controls are critical when evaluating its mechanism of action?

  • Negative controls: Include thiadiazole-free analogs to isolate the core’s contribution.
  • Inhibition assays: Use ATP-competitive inhibitors (e.g., staurosporine) to confirm kinase targeting.
  • Off-target profiling: Screen against CYP450 isoforms (e.g., CYP3A4) to rule out metabolic interference .

Methodological Considerations

Q. How should stability studies be designed for this compound under physiological conditions?

  • pH stability: Incubate in buffers (pH 1.2–9.0) at 37°C for 24h; monitor degradation via HPLC.
  • Thermal stability: Use DSC/TGA to identify decomposition thresholds (>200°C typical for thiadiazoles).
  • Light sensitivity: Store in amber vials; assess photodegradation under UV/Vis exposure .

Q. What strategies resolve low yields in the final coupling step?

  • Catalyst optimization: Screen HOBt vs. HOAt with EDC for amide coupling efficiency.
  • Solvent screening: Test dichloromethane (non-polar) vs. THF (moderate polarity) to balance reactivity.
  • Microwave-assisted synthesis: Reduce reaction time from 12h to 30min at 100°C .

Q. How are crystallographic data utilized to refine synthetic protocols?

  • X-ray diffraction: Resolve bond angles (e.g., thiadiazole S-N-S ~120°) to guide steric adjustments.
  • Polymorph screening: Identify crystalline forms (e.g., Form I vs. II) with varying solubility profiles.
  • Hirshfeld analysis: Quantify intermolecular interactions (e.g., C-H···O) to predict packing efficiency .

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